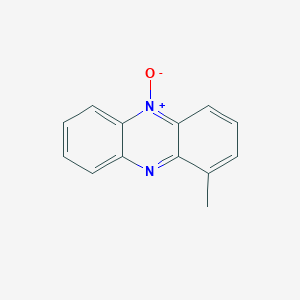

1-methylphenazine 5-oxide

Description

Overview of the Phenazine (B1670421) Chemical Class

Phenazines are a large and diverse class of nitrogen-containing heterocyclic aromatic compounds. mdpi.com Their fundamental structure consists of a pyrazine (B50134) ring fused to two benzene (B151609) rings, a dibenzo-annulated pyrazine system. mdpi.comwikipedia.org While the parent compound, phenazine, is a yellow crystalline substance, the broader family encompasses over 6,000 known compounds, including more than 100 that are produced naturally. mdpi.comwikipedia.org

These natural phenazines are predominantly secondary metabolites synthesized by a wide array of microorganisms, especially bacteria from genera such as Pseudomonas, Streptomyces, and Lysobacter, found in both terrestrial and marine environments. mdpi.comnih.govbohrium.com The biosynthesis of the phenazine core typically originates from the shikimic acid pathway. wikipedia.org Subsequent enzymatic modifications, such as hydroxylation, methylation, N-oxidation, and carboxamidation, lead to a vast structural diversity. nih.gov This structural variety is directly responsible for the wide spectrum of biological activities exhibited by phenazine derivatives, which include antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. mdpi.commdpi.com Their redox-active nature allows them to participate in crucial biological processes, acting as electron carriers and generating reactive oxygen species (ROS), which underpins many of their pharmacological effects. bohrium.com A notable example of a commercialized phenazine is phenazine-1-carboxylic acid (PCA), which has been developed into a biopesticide. mdpi.com

Significance of N-Oxidation and N-Methylation in Phenazine Chemistry and Biology

Among the various structural modifications to the phenazine core, N-oxidation and N-methylation are particularly significant, profoundly influencing the physicochemical properties and biological functions of the resulting molecules.

N-Oxidation involves the addition of an oxygen atom to one or both of the nitrogen atoms in the phenazine ring, forming a phenazine N-oxide. This modification can increase a compound's water solubility and alter its redox potential. mdpi.com A key biological feature of phenazine N-oxides, particularly di-N-oxides (e.g., phenazine 5,10-dioxide), is their enhanced cytotoxicity under hypoxic (low oxygen) conditions. mdpi.comnih.govrsc.org This makes them valuable candidates for antitumor agents, as solid tumors often contain hypoxic regions that are resistant to conventional therapies. nih.govrsc.org Iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide) is a well-studied natural di-N-oxide that demonstrates potent antimicrobial and cytotoxic activity, especially against leukemia cells. nih.govrsc.org The biosynthesis of these N-oxide functionalities is an area of active research, with studies identifying specific flavoprotein monooxygenases responsible for catalyzing the aromatic N-oxidation step. acs.orgacs.org

N-Methylation is the attachment of a methyl group to a ring nitrogen atom, a reaction catalyzed by N-methyltransferase enzymes. ontosight.ainih.gov The most famous N-methylated phenazine is pyocyanin (B1662382) (1-hydroxy-5-methylphenazine), a blue pigment produced by the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov N-methylation is critical to pyocyanin's function as a virulence factor; the molecule plays a role in generating oxidative stress in host cells and is vital for bacterial biofilm development. nih.govnih.gov The methylation can alter a compound's biological activity and its ability to cross cell membranes. ontosight.ai Research comparing N-methylation to O-methylation (attachment of a methyl group to a hydroxyl substituent) has shown that these positional differences are crucial in determining the specific biological activities of the final phenazine product. nih.gov

Position of 1-Methylphenazine (B86437) 5-Oxide within Contemporary Phenazine Research

1-Methylphenazine 5-oxide is a specific phenazine derivative that incorporates both a methyl group and a mono-N-oxide functionality. This structure places it at an interesting intersection of the two significant modifications discussed previously. It is a heterocyclic aromatic compound whose synthesis can be achieved through methods such as the controlled oxidation of 1-methylphenazine.

In contemporary research, this compound is investigated for its distinct biological activities. Studies have highlighted its significant cytotoxic effects, particularly against acute myeloid leukemia (AML) cells. The proposed mechanism of action for its anticancer activity involves the generation of reactive oxygen species (ROS) through redox cycling and potential interactions with DNA, leading to the disruption of normal cellular functions and eventual cell death. Furthermore, the compound has demonstrated antimicrobial properties, showing effectiveness against various bacterial strains.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-oxidophenazin-5-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSUFVWLIXTKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Derivatization of Phenazine N Oxides

Total Synthesis Approaches for Complex Phenazine (B1670421) N-Oxide Structures

The total synthesis of complex, naturally occurring phenazine N-oxides, such as the 5,10-dioxide natural products iodinin (B1496461) and myxin (B609384), showcases the ingenuity of modern synthetic chemistry. mdpi.comnih.gov A key challenge in these syntheses is the construction of the core phenazine ring system and the controlled introduction of the N-oxide functionalities and other substituents.

One efficient approach to synthesizing iodinin involves a key step of 1,6-dihydroxyphenazine di-N-oxidation. nih.gov This strategy highlights that the N-oxidation can be a late-stage transformation performed on a pre-formed phenazine core. The synthesis of related analogues has demonstrated that only one of the two phenolic groups is essential for certain biological activities, allowing the other to be modified to create derivatives without losing potency. nih.gov

Another instructive route relies on the strategic use of N-oxide intermediates to facilitate the introduction of other functional groups. mdpi.com For instance, N-oxides can be used to strategically install a chlorine atom at a specific position on a related pyrazine (B50134) heterocycle, demonstrating their utility as directing groups in synthesis. mdpi.com The synthesis of N-alkyl-2-halophenazin-1-ones has been achieved through the oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriol, providing a direct route to halogenated phenazine structures. mdpi.com These total synthesis campaigns provide access to complex natural products and a platform for generating novel derivatives for further investigation. mdpi.comnih.gov

Chemical Modifications and Functionalization of the Phenazine Scaffold

Modifying the basic phenazine N-oxide structure is crucial for probing structure-activity relationships and developing compounds with enhanced or novel properties. researchgate.net A variety of chemical transformations have been developed to achieve regioselective N-oxidation, append alkyl or aryl groups, and introduce a diverse array of functional groups.

Achieving regioselectivity in the N-oxidation of an unsymmetrically substituted phenazine is a significant synthetic challenge. The relative nucleophilicity of the two nitrogen atoms, influenced by the electronic effects of substituents on the aromatic rings, dictates the site of oxidation. Enzymatic approaches have shown remarkable selectivity. For example, a biosynthetic pathway in Pseudomonas chlororaphis utilizes specific monooxygenase enzymes (phzS, phzO, and naphzNO1) to create phenazine N-oxides. nih.gov The N-monooxygenase NaphzNO1, in particular, can catalyze the conversion of specific phenazine precursors into their corresponding N-oxides, offering a promising method for the green synthesis of these compounds. nih.gov

In chemical synthesis, methods providing selectivity for nonsymmetrically substituted phenazines often rely on strategies like Buchwald–Hartwig amination followed by cyclization. acs.org This approach involves coupling a substituted 2-nitroaniline (B44862) with a 1-bromo-2-nitrobenzene (B46134) derivative to form a single isomer of bis(2-nitrophenyl)amine. acs.org A subsequent tandem reduction and regioselective oxidative cyclization, often using a mild oxidant like ferric chloride, yields the desired phenazine as a single isomer, which can then be N-oxidized. acs.org

The introduction of alkyl and aryl groups onto the phenazine N-oxide scaffold can significantly modulate its biological and physicochemical properties. Direct C-H functionalization has emerged as a powerful tool for this purpose.

Alkylation: A visible-light-induced, catalyst-free deaminative C-2 alkylation has been developed for heterocyclic N-oxides like quinoline-N-oxides, a method with potential applicability to phenazine N-oxides. chemrxiv.org This reaction uses Katritzky salts as alkyl sources, which form an electron-donor-acceptor (EDA) complex that, under visible light, generates an alkyl radical. chemrxiv.org This radical then adds to the C-2 position of the N-oxide. chemrxiv.org For nitropyridine N-oxides, direct alkylation with Grignard reagents has been shown to occur selectively at the 3-position. nih.gov

Arylation: Palladium-catalyzed direct C-H arylation is a prominent strategy. rsc.org Protocols developed for pyridine (B92270) N-oxides demonstrate that coupling with partners like potassium aryltrifluoroborates can achieve highly regioselective C-H functionalization at the 2-position. rsc.org This transformation is often facilitated by an oxidant and avoids the need for pre-functionalizing the heterocycle with a halogen or organometallic group. rsc.org Similarly, facile arylation of nitropyridine N-oxides with Grignard reagents occurs at the 2- (or 6-) position, offering a complementary method to alkylation. nih.gov

Table 1: Selected C-H Functionalization Strategies for Heterocyclic N-Oxides

| N-Oxide Type | Reagent | Method | Position of Functionalization | Reference |

|---|---|---|---|---|

| Quinoline-N-Oxide | Katritzky Salts | Visible-Light Induced Deamination | C-2 | chemrxiv.org |

| 4-Nitropyridine N-oxide | Alkyl Grignard | Direct Addition | C-3 | nih.gov |

| 4-Nitropyridine N-oxide | Aryl Grignard | Direct Addition | C-2 / C-6 | nih.gov |

The decoration of the phenazine ring with diverse functional groups is a common strategy to create new analogues. mdpi.com Many natural phenazines feature hydroxyl and carboxyl groups, which are often introduced biosynthetically from chorismic acid precursors. mdpi.com

Hydroxyl and Alkyloxy Groups: Hydroxylated phenazines are common natural products. mdpi.com Synthetic strategies can involve the condensation of precursors already bearing hydroxyl or alkyloxy groups. A regioselective synthesis for 2,3,7,8-tetraalkoxyphenazines has been developed using Buchwald–Hartwig amination of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes, allowing for the precise placement of up to four different alkoxy chains. acs.org

Halogen Groups: Halogenated phenazines are of significant interest due to their potent antibacterial activities. nih.gov Synthetic halogenation can be challenging due to regioselectivity issues. For instance, standard chlorination of N-alkyl-phenazin-1-ones with N-chlorosuccinimide can lead to undesired chlorination at the 4-position. mdpi.com To overcome this, specific total synthesis approaches have been designed to install halogens at the desired position from the outset. mdpi.com The development of halogenated phenazine derivatives has led to compounds with remarkably improved activity against multidrug-resistant bacteria. nih.gov

Table 2: Examples of Functional Group Introduction on the Phenazine Scaffold

| Functional Group | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Alkyloxy | Buchwald–Hartwig amination followed by cyclization | Regioselective synthesis of tetraalkoxyphenazines. | acs.org |

| Halogen | Oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriol | Direct synthesis of N-alkyl-2-halophenazin-1-ones. | mdpi.com |

| Hydroxyl | Biosynthesis or use of hydroxylated precursors in chemical synthesis | Common modification in natural phenazines. | mdpi.com |

Development of Analogues with Tailored Properties for Research Applications

The chemical modification of phenazine N-oxides is driven by the goal of creating analogues with properties tailored for specific research applications, particularly in medicine and materials science.

Phenazine di-N-oxides are a notable class of antitumor agents that selectively target hypoxic cells found in solid tumors. nih.gov This property has driven the synthesis of numerous analogues. For example, a series of 7,8-dihalogenated and 7,8-dimethylated analogues of 1-hydroxyphenazine (B607933) 5,10-dioxide were synthesized and showed increased cytotoxic potency in leukemia cells compared to other derivatives. rsc.org This work enhances the understanding of the structural features essential for the anticancer activity of phenazine 5,10-dioxides. rsc.org

In the field of antibacterial research, halogenated phenazine analogues have been developed that operate through an iron-starvation mechanism. nih.gov To improve their properties, prodrug strategies are being explored. This involves functionalizing the phenolic hydroxyl group to mitigate toxicity, improve water solubility, prevent undesirable metabolism, and allow for bacteria-specific release of the active agent. nih.gov

Furthermore, the introduction of substituents containing quaternary ammonium (B1175870) bases has been used to design highly water-soluble phenazine derivatives for applications in redox flow batteries. mdpi.com This modification creates an anolyte material that is stable and functional across a wide range of pH conditions, showcasing the versatility of the phenazine scaffold for materials science research. mdpi.com

Structure Activity Relationship Sar Studies of Phenazine N Oxides

Impact of Substituent Position and Nature on Biological Activities

The decoration of the phenazine (B1670421) tricycle with various functional groups is a key determinant of its pharmacological profile, including antimicrobial, anticancer, and antiparasitic activities. mdpi.comnih.gov These activities are largely presumed to derive from the molecule's redox properties, its ability to generate reactive oxygen species (ROS), and its capacity for DNA interaction. mdpi.commdpi.com

The biological action of phenazine N-oxides is closely tied to their redox activity. The substituents on the phenazine ring can modulate the electron density of the aromatic system, thereby altering the molecule's reduction potential.

Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro or cyano groups, tends to shift the redox potential to more positive values. researchgate.net Conversely, electron-donating groups can make the redox potential more negative. acs.org This modulation of redox potential is critical, as it affects the molecule's ability to participate in biological electron transfer reactions. For example, phenazines with lower reduction potentials are more effective at reducing mineral electron acceptors like poorly crystalline iron (hydr)oxides. nih.govnih.gov

Reactivity with Oxygen: The reactivity of reduced phenazines with molecular oxygen, a key step in the generation of cytotoxic ROS, is also substituent-dependent. A study comparing pyocyanin (B1662382) (PYO), 1-hydroxyphenazine (B607933) (1-OHPHZ), and phenazine-1-carboxylate (B1240584) (PCA) found that the reactivity with O2 decreases in the order: PYO > 1-OHPHZ > PCA. nih.gov This highlights that the specific nature and position of substituents dictate the rate and efficiency of ROS production, a primary mechanism for the antitumor and antimicrobial effects of these compounds. mdpi.commdpi.com

For a compound to exert its biological effect, it must first reach its intracellular target. Substituents play a crucial role in governing a molecule's ability to cross cellular membranes and accumulate within specific compartments.

Membrane Permeability: The N-oxide functionality itself can increase the polarity of the molecule, which may provide greater water solubility but potentially decrease membrane permeability. mdpi.combohrium.comnih.gov However, studies on a series of synthetic phenazine 5,10-dioxide derivatives have shown that the majority of these compounds are able to penetrate cell membranes efficiently, and this permeability corresponds well with their cytotoxic potency. nih.gov

Intracellular Fate: Once inside the cell, the specific chemical properties imparted by substituents can influence where the molecule localizes, such as in the mitochondria or lysosomes. The disruption of these organelles is a key aspect of the cytotoxic mechanism of some nanoparticles and related compounds. dovepress.com

The ultimate biological effect of a phenazine N-oxide is determined by its interaction with specific molecular targets within the cell, such as DNA and proteins.

DNA Interaction and Damage: A widely accepted mechanism of action for phenazine N-oxides involves DNA damage. nih.gov This can occur through direct intercalation between DNA base pairs or, more significantly, through the generation of highly reactive hydroxyl radicals (˙OH). nih.govresearchgate.net Under the hypoxic conditions often found in solid tumors, the N-oxide groups can be bioreductively activated, leading to the formation of a radical intermediate that releases these cytotoxic radicals, which in turn cause DNA strand breaks. nih.govrsc.org

Protein and Enzyme Inhibition: Certain phenazine derivatives have been shown to interact with and inhibit specific proteins. For instance, 5-methyl phenazine-1-carboxylic acid, a biosynthetic precursor to pyocyanin, induces apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and activating caspase-3. mdpi.comnih.gov The specific substituents on the phenazine ring would influence the binding affinity and selectivity for such protein targets.

Role of N-Oxide Functionality in Modulating Biological Potency and Selectivity

The N-oxide moiety is not merely a passive structural feature; it is often critical for the biological activity of these compounds. bohrium.comnih.gov

Hypoxia-Selective Activation: One of the most significant roles of the N-oxide group is to act as a prodrug functionality that is selectively activated under hypoxic conditions. nih.gov This makes phenazine N-oxides, particularly di-N-oxides, promising candidates for antitumor agents that can selectively target the low-oxygen environments characteristic of solid tumors. mdpi.comrsc.org This selective activation is a key factor in their potency and selectivity against cancer cells over normal, well-oxygenated cells. nih.gov

Enhanced Cytotoxicity: The presence of N-oxide functionalities has been demonstrated to be pivotal for the cytotoxic activity of natural products like iodinin (B1496461) and myxin (B609384) against acute myeloid leukemia (AML) cells. nih.govrsc.org The level of N-oxide functionality is considered essential for cytotoxicity. mdpi.com

Physicochemical Properties: The N-oxide group, being highly polar, can increase the water solubility of the parent phenazine. mdpi.comnih.gov This modification can be crucial for improving the pharmacokinetic profile of a potential drug candidate.

Comparative SAR Analysis Across Different Phenazine N-Oxide Derivatives

By comparing the biological activities of various structurally related phenazine N-oxides, clear SAR trends emerge that can guide the design of more potent and selective agents.

Impact of Substituent Position: The importance of the substituent position is highlighted by studies on regioisomers of myxin and iodinin. Functionalization at the 1- and 3-positions of the phenazine 5,10-dioxide scaffold yielded compounds with high efficacy against M. tuberculosis and human AML cells. In contrast, 2,3-substituted regioisomers were found to be inactive, underscoring the critical requirement of an oxygen substituent at the 1-position for biological activity. nih.gov

Nature of Substituents: In a study optimizing the natural products iodinin and myxin, derivatives lacking an oxygen-based substituent at the 6-position maintained their potency as long as alkyl or carbamate (B1207046) side chains were attached at the 1-position. nih.gov Furthermore, the introduction of di-halogen or di-methyl groups at the 7- and 8-positions of 1-hydroxyphenazine 5,10-dioxide led to a significant increase in cytotoxic potency. nih.govrsc.org

The table below summarizes the activity of selected phenazine derivatives, illustrating the impact of structural modifications.

| Compound Name | Core Structure | Substituents | Key Biological Activity Finding | Reference |

|---|---|---|---|---|

| Iodinin | Phenazine 5,10-dioxide | 1,6-dihydroxy | Potent and selective cytotoxicity against acute myeloid leukemia (AML) cells. | rsc.org |

| Myxin | Phenazine 5,10-dioxide | 1-hydroxy, 6-methoxy | Potent, hypoxia-selective cytotoxicity against AML cells; N-oxide groups are pivotal. | nih.govrsc.org |

| 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide | Phenazine 5,10-dioxide | 1-hydroxy, 7,8-dimethyl | Displayed increased cytotoxic potency in MOLM-13 (AML) cells compared to other analogs. | nih.govrsc.org |

| 5-methyl phenazine-1-carboxylic acid | Phenazine | 1-carboxy, 5-methyl | Selective cytotoxicity against lung (A549) and breast (MDA MB-231) cancer cell lines (IC50 ~460-490 nM). | mdpi.comnih.gov |

| 1-methoxyphenazine-N10-oxide | Phenazine 10-oxide | 1-methoxy | Shows good activity against various plant pathogenic fungi. | mdpi.com |

Advanced Research Methodologies for Phenazine N Oxide Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-methylphenazine (B86437) 5-oxide. Each technique offers unique insights into the compound's atomic arrangement and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1-methylphenazine 5-oxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a phenazine (B1670421) derivative typically shows signals in the aromatic region (δ 7.0-9.0 ppm). For this compound, the protons on the phenazine core will exhibit complex splitting patterns due to spin-spin coupling. The methyl group protons are expected to appear as a singlet in the upfield region (around δ 2.5-3.0 ppm). The presence of the N-oxide group introduces a slight downfield shift for the protons on the adjacent ring compared to the parent 1-methylphenazine.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the phenazine rings will resonate in the aromatic region (δ 120-150 ppm). The methyl carbon will have a characteristic signal at a much higher field (around δ 15-25 ppm). The carbons attached to the nitrogen atoms and the N-oxide group will be deshielded and appear at a lower field.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-CH₃ | ~2.8 | ~18 |

| C1 | - | ~135 |

| C2 | ~7.8 | ~129 |

| C3 | ~7.7 | ~128 |

| C4 | ~8.2 | ~130 |

| C4a | - | ~142 |

| N5 | - | - |

| C5a | - | ~141 |

| C6 | ~8.5 | ~132 |

| C7 | ~7.9 | ~129 |

| C8 | ~7.8 | ~128 |

| C9 | ~8.3 | ~131 |

| C9a | - | ~140 |

| N10 | - | - |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with High-Performance Liquid Chromatography (HPLC), it allows for the separation and identification of the compound from complex mixtures.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, resulting in a significant peak at M-16. nih.gov Further fragmentation of the phenazine ring would produce a series of smaller ions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly useful for the analysis of phenazine derivatives in biological or environmental samples. researchgate.netnih.govacs.org A reversed-phase HPLC method, using a C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic acid to improve peak shape), can effectively separate this compound from other related compounds. The eluent is then introduced into the mass spectrometer, which provides mass information for the separated components.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| [M+H]⁺ (m/z) | 211.08 |

| Key Fragment Ion (m/z) | 195.08 ([M+H - O]⁺) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as a distinctive band for the N-O stretching vibration. The N-O stretching frequency in aromatic amine oxides typically appears in the region of 1300-1200 cm⁻¹. msu.edu

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2975-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| N-O | Stretching | ~1250 |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The phenazine ring system has a characteristic UV-Vis spectrum with multiple absorption bands. The introduction of a methyl group and an N-oxide function will cause shifts in the position and intensity of these bands. The spectrum of phenazine-5-oxide shows major absorption peaks, and the addition of a methyl group to this structure is expected to cause a slight red shift (bathochromic shift) of these peaks. nist.gov

Interactive Table: Expected UV-Visible Absorption Maxima (λmax) for this compound in Methanol

| Expected λmax (nm) |

| ~275 |

| ~370 |

| ~450 |

Electrochemical Characterization Methods

Electrochemical methods are employed to investigate the redox properties of this compound, which are fundamental to the biological and electronic functions of many phenazine derivatives.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of compounds. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information about the reduction and oxidation potentials of the analyte. For phenazine N-oxides, cyclic voltammetry reveals the potentials at which they can accept and donate electrons. The di-N-oxides of phenazines generally exhibit the most positive reduction potentials within their class. nih.gov The reduction potential of this compound is expected to be influenced by the electron-donating nature of the methyl group. The process typically involves a two-electron, two-proton transfer. nih.gov

Interactive Table: Predicted Redox Potentials for this compound

| Process | Predicted Potential (V vs. SHE) |

| First Reduction (E₁/₂) | ~ -0.1 to -0.2 |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for predicting the properties of phenazine N-oxides and understanding their interactions with biological targets, guiding further experimental work.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules like this compound. nih.govresearchgate.net By calculating the electron density of a system, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and redox potentials. acs.orgrsc.org This approach has been extensively applied to phenazine derivatives to understand how different functional groups influence their electrochemical behavior, which is crucial for their biological activity. rsc.orgresearchgate.net

DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G*), can determine key electronic parameters. nih.gov These parameters help in rationalizing the molecule's behavior in redox reactions, a hallmark of phenazine chemistry. mdpi.com For instance, DFT has been used to systematically screen libraries of phenazine derivatives to identify candidates with desired redox potentials for applications in energy storage, a methodology directly applicable to predicting the reactivity of naturally occurring phenazines. acs.orgrsc.org The calculated properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate or accept electrons, respectively. researchgate.net

Table 2: DFT-Calculated Properties for Phenazine Derivatives

| Property | Description | Significance for this compound |

| Redox Potential | The tendency of a molecule to acquire electrons and be reduced. | Predicts the molecule's role in biological electron transport chains and redox signaling. rsc.org |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. |

| NBO Analysis | Natural Bond Orbital analysis investigates charge transfer and intramolecular interactions. | Elucidates the stability arising from hyperconjugative interactions and charge delocalization. nih.gov |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. nih.govdovepress.com Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor, providing a static snapshot of the interaction. fums.ac.irresearchgate.net Software like AutoDock is commonly used for these simulations, employing algorithms like the Lamarckian Genetic Algorithm to explore possible binding poses. dovepress.comfums.ac.ir

Following docking, MD simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time in a simulated physiological environment. nih.gov These simulations provide a dynamic view of the molecular interactions, revealing how the ligand and target adapt to each other and the stability of key interactions, such as hydrogen bonds. dovepress.com Such studies are critical for understanding the mechanism of action of phenazine compounds, for example, by elucidating how they bind to specific enzymes or transcription factors to exert their biological effects. nih.govresearchgate.net

Table 3: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Technique | Description | Relevance for Ligand-Target Studies |

| Binding Free Energy (ΔGb) | Molecular Docking | The predicted energy of binding between the ligand and the target; more negative values indicate stronger binding. | Quantifies the affinity of this compound for its biological target. fums.ac.ir |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Assesses the stability of the ligand in the binding pocket and the overall complex. nih.gov |

| Hydrogen Bonds | Both | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., O, N). | Identifies key interactions that stabilize the ligand-target complex. fums.ac.ir |

| Interaction Pose | Molecular Docking | The specific orientation and conformation of the ligand within the target's binding site. | Provides a structural basis for understanding the molecule's biological activity. |

Bioanalytical Methodologies for Detection and Quantification in Complex Research Matrices

The accurate detection and quantification of phenazine N-oxides in complex biological samples, such as fermentation broths or tissue extracts, require robust bioanalytical methods. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a cornerstone technique for this purpose. mdpi.com

Sample preparation is a critical first step to remove interfering substances and concentrate the analyte. mdpi.com Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com The choice of method depends on the analyte's properties and the sample matrix. For instance, SPE can be tailored with specific sorbents to selectively capture phenazines based on their chemical characteristics.

Once prepared, the sample is analyzed by HPLC, which separates the components of the mixture. mdpi.com The separated compounds can then be detected by UV-Vis spectroscopy, based on their characteristic absorption spectra, or more definitively by mass spectrometry (MS or MS/MS), which provides structural information based on the mass-to-charge ratio of the parent ion and its fragments. mdpi.commdpi.com This combination of techniques (LC-MS/MS) offers high sensitivity and selectivity, allowing for the reliable quantification of specific phenazines even at low concentrations. mdpi.com

Genetic and Molecular Biology Techniques for Pathway and Mechanism Elucidation

Understanding the biosynthesis of this compound and its regulation relies heavily on genetic and molecular biology techniques. The genes responsible for phenazine production are typically clustered in a conserved operon, commonly referred to as the phz operon. nih.govnih.gov

Gene knockout studies are a fundamental approach to determine the function of specific genes within this cluster. frontiersin.org By creating targeted deletions or disruptions in genes like phzE (a key enzyme in the synthesis of the phenazine core structure) or modifying enzymes like phzM (a methyltransferase) and phzS (a monooxygenase), researchers can observe the resulting changes in the phenazine production profile. mdpi.comnih.gov For example, knocking out a modifying enzyme might lead to the accumulation of a precursor, thereby confirming the enzyme's role in the pathway. frontiersin.org

Heterologous expression, where genes from a phenazine producer are expressed in a non-producing host organism like Escherichia coli, is another powerful tool. nih.gov This technique allows for the functional characterization of individual enzymes in a simplified genetic background, helping to decipher their specific catalytic activities. nih.gov By expressing different combinations of phz genes, researchers can reconstruct parts of the biosynthetic pathway and identify the minimal set of genes required for the production of specific phenazine derivatives. nih.govresearchgate.net These genetic manipulations, combined with the bioanalytical techniques described above, provide a comprehensive picture of how complex phenazines are synthesized and modified by microorganisms. frontiersin.org

Table 4: Common Genetic Techniques in Phenazine Research

| Technique | Purpose | Example Application |

| Gene Knockout | To determine the function of a specific gene by observing the phenotype upon its inactivation. | Deleting the phzM gene in Pseudomonas aeruginosa to confirm its role in the methylation step of pyocyanin (B1662382) synthesis. nih.gov |

| Heterologous Expression | To express a gene or set of genes in a foreign host to study their function in isolation. | Expressing phzS in E. coli to demonstrate its ability to convert phenazine-1-carboxylic acid (PCA) to 1-hydroxyphenazine (B607933). nih.gov |

| RT-PCR | Reverse Transcription PCR; to quantify the expression level of specific genes. | Measuring the transcript levels of phz genes under different environmental conditions to study regulation. frontiersin.org |

| Genetic Complementation | To restore the function of a knocked-out gene by reintroducing a functional copy. | Reintroducing a functional phzF gene into a knockout strain to restore phenazine production and confirm the gene's essentiality. frontiersin.org |

Ecological and Environmental Contexts of Phenazine N Oxides

Role in Microbial Ecosystems and Soil Microbiology

Phenazine (B1670421) N-oxides, along with other phenazine derivatives, are crucial components of microbial ecosystems, particularly in the soil and rhizosphere—the area of soil directly influenced by plant roots. researchgate.net Their production by soil-borne bacteria can influence microbial community dynamics, suppress plant pathogens, and enhance nutrient availability. berkeywaterfilter.combritishwaterfilter.com

Phenazine-producing bacteria are important members of the rhizosphere microbial community, where these compounds mediate the interactions between plants and microbes. researchgate.net The production of phenazines is often influenced by environmental cues such as soil pH, moisture, and nutrient levels, allowing the producing bacteria to adapt to diverse conditions. berkeywaterfilter.combritishwaterfilter.com For instance, some bacteria upregulate phenazine biosynthesis in response to phosphate (B84403) limitation. elifesciences.org

One of the key functions of phenazines in soil is their ability to act as electron shuttles. nih.govnih.gov This process, known as microbial mineral reduction, allows bacteria to use minerals like iron and manganese oxides for respiration. nih.gov Phenazine-1-carboxamide (PCN), for example, can be repeatedly reduced by the producing bacterium and then abiotically oxidize iron and manganese, making these essential micronutrients more available to the microbial community and plants. nih.gov This redox activity is a significant contributor to the biogeochemical cycling of minerals in the soil.

Furthermore, phenazines, including N-oxides like myxin (B609384), possess broad-spectrum antibiotic properties. researchgate.netresearchgate.net This allows phenazine-producing bacteria to inhibit the growth of competing microorganisms, including pathogenic fungi and other bacteria. researchgate.netresearchgate.net This antimicrobial action helps to structure the microbial community and can protect plants from disease. researchgate.net For example, phenazines produced in the rhizosphere are known to suppress fungal pathogens responsible for diseases like "take-all" of wheat and Fusarium wilt. researchgate.net The effectiveness of different phenazines in these interactions is related to their specific redox potential, solubility, and stability in the soil environment. researchgate.net

The table below summarizes the roles of select phenazine compounds in microbial ecosystems.

| Phenazine Compound | Producing Organism (Example) | Role in Microbial Ecosystem | Research Finding |

| Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis | Electron shuttling, Biocontrol | Facilitates the reduction of iron and manganese oxides, making them more bioavailable. nih.gov Controls fungal pathogens like Fusarium oxysporum. nih.gov |

| Myxin (a di-N-oxide phenazine) | Lysobacter antibioticus | Antimicrobial Agent | Exhibits potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas fluorescens | Biocontrol, Nutrient Cycling | Suppresses plant pathogenic fungi and is a key intermediate in the biosynthesis of other phenazines. nih.govmdpi.com |

| 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) | Streptosporangium sp. | Antimicrobial Agent | Demonstrates high antimicrobial and cytotoxic activity. nih.gov |

Interkingdom Signaling and Environmental Interactions mediated by Phenazines

Beyond their direct antimicrobial and redox activities, phenazines function as signaling molecules, mediating complex interactions not only between bacteria but also across biological kingdoms. nih.govfrontiersin.org This "interkingdom signaling" involves communication between prokaryotes (bacteria) and eukaryotes (plants, fungi, and animals). frontiersin.org

Within bacterial communities, phenazines are involved in quorum sensing, a process where bacteria regulate gene expression in response to population density. researchgate.netresearchgate.net For example, the phenazine pyocyanin (B1662382), produced by Pseudomonas aeruginosa, acts as a terminal signaling molecule in its quorum-sensing network. researchgate.net It can alter the expression of genes related to transport and redox control. researchgate.net This cell-to-cell communication is crucial for coordinating behaviors such as biofilm formation and the production of virulence factors. nih.govnih.gov

Phenazines also mediate interactions between bacteria and their eukaryotic hosts. nih.gov In the context of the plant microbiome, phenazines produced by root-colonizing bacteria can induce systemic resistance in plants, priming the plant's immune system to better defend against a broad range of pathogens. nih.gov This demonstrates a sophisticated level of communication where bacterial metabolites influence plant physiology for mutual benefit.

The redox-active nature of phenazines is central to their signaling function. researchgate.net By altering the cellular redox state, these molecules can trigger specific signaling cascades within both the producing organism and surrounding organisms. nih.gov For instance, 5-methylphenazine-1-carboxylic acid, a precursor to pyocyanin, has been shown to have antimicrobial activity and can reduce the activity of inflammatory mediators in host cells. researchgate.net

The table below outlines some of the signaling and interactive roles of phenazines.

| Interaction Type | Mediating Phenazine (Example) | Organisms Involved | Outcome of Interaction |

| Intra-species Signaling (Quorum Sensing) | Pyocyanin | Pseudomonas aeruginosa | Regulation of gene expression, biofilm formation, and virulence factor production. researchgate.netnih.gov |

| Inter-species Competition | Myxin | Lysobacter antibioticus vs. other bacteria/fungi | Inhibition of competing microbes through potent antimicrobial activity. researchgate.net |

| Bacteria-Plant Interaction (Interkingdom Signaling) | Phenazine-1-carboxylic acid (PCA) | Pseudomonas spp. and plants (e.g., wheat) | Induction of systemic resistance in the host plant, leading to enhanced disease protection. nih.govelifesciences.org |

| Biofilm Formation | Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa | Promotes biofilm development through the acquisition of ferrous iron. nih.gov |

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-methylphenazine 5-oxide?

- Methodological Answer : this compound can be synthesized via oxidation of 1-methylphenazine using peroxides (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) under controlled conditions. Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-oxidation. Purification typically involves column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For reproducibility, document reaction parameters (temperature, solvent ratios, and stoichiometry) as per IUPAC guidelines .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Dissolve the compound in deuterated chloroform (CDCl₃) and analyze proton environments, focusing on methyl group splitting patterns and aromatic proton shifts (e.g., para-substituted phenazine derivatives show distinct coupling constants) .

- X-ray crystallography : Grow single crystals via slow evaporation in a dichloromethane/methanol mixture. Use a Bruker APEX diffractometer with Mo Kα radiation (λ = 0.71073 Å). Refinement with SHELXL97 resolves positional disorder, as seen in analogous phenothiazine 5-oxide structures .

- IR spectroscopy : Confirm the N-oxide stretch (~1250–1300 cm⁻¹) and methyl C-H vibrations (~2850–2960 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or occupancy rates (e.g., sulfur/oxygen positional disorder in phenothiazine oxides) require:

Multi-scan absorption corrections (e.g., SADABS) to mitigate intensity fluctuations.

Isotropic displacement parameter refinement to model thermal motion accurately.

Validation tools : Use PLATON to check for missed symmetry or twinning. For example, in 10H-phenothiazine 5-oxide, sulfur and oxygen atoms were refined with partial occupancies (0.907(4) and 0.093(4), respectively) to resolve disorder .

Q. What mechanistic insights guide the degradation analysis of this compound under oxidative conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products using a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Identify fragments like methylphenazine and hydroxylated derivatives.

- Kinetic studies : Perform time-dependent UV-Vis spectroscopy (λ = 250–400 nm) to track absorbance changes. Fit data to pseudo-first-order kinetics to determine degradation rate constants.

- DFT calculations : Model reaction pathways (e.g., radical-mediated oxidation) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare computed activation energies with experimental Arrhenius plots .

Q. How do structural modifications (e.g., substituent effects) influence the electrochemical properties of this compound?

- Methodological Answer :

- Cyclic voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF₆. Scan rates of 50–200 mV/s reveal redox reversibility.

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to lower reduction potentials. Compare with methyl-substituted analogs to assess steric vs. electronic effects.

- In-situ spectroelectrochemistry : Correlate redox states with UV-Vis spectral changes to identify intermediate species .

Methodological Notes

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including raw data deposition in supplementary materials .

- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

- Safety : Handle methylphenazine derivatives in a fume hood due to potential respiratory hazards (H335/H315) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.